Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid
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Overview
Description
Telotristat etiprate, marketed under the brand name Xermelo, is a prodrug of telotristat. It is an inhibitor of tryptophan hydroxylase, an enzyme that mediates the rate-limiting step in serotonin biosynthesis. This compound is primarily used in combination with somatostatin analog therapy for the treatment of diarrhea associated with carcinoid syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of telotristat etiprate involves multiple steps, starting from the basic building blocksThe final product is obtained after purification and crystallization processes .
Industrial Production Methods: Industrial production of telotristat etiprate follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Telotristat etiprate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce specific functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed: The major products formed from these reactions include various derivatives of telotristat etiprate, each with specific functional groups that can be used for further chemical modifications .
Scientific Research Applications
Telotristat etiprate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Used in research on serotonin biosynthesis and its role in various physiological processes.
Medicine: Used in clinical studies for the treatment of carcinoid syndrome and other serotonin-related disorders.
Industry: Used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Telotristat etiprate exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for the conversion of tryptophan to serotonin. By inhibiting this enzyme, telotristat etiprate reduces the production of serotonin, thereby alleviating symptoms associated with carcinoid syndrome, such as diarrhea .
Molecular Targets and Pathways:
Tryptophan Hydroxylase: The primary molecular target of telotristat etiprate.
Serotonin Biosynthesis Pathway: The pathway involved in the production of serotonin from tryptophan .
Comparison with Similar Compounds
Tryptophan Hydroxylase Inhibitors: Other compounds that inhibit tryptophan hydroxylase, such as p-chlorophenylalanine and 5-hydroxytryptophan.
Serotonin Antagonists: Compounds that block serotonin receptors, such as ondansetron and granisetron
Uniqueness of Telotristat Etiprate: Telotristat etiprate is unique in its ability to specifically inhibit tryptophan hydroxylase, thereby directly reducing serotonin production. This targeted mechanism of action makes it particularly effective in treating conditions associated with excessive serotonin production, such as carcinoid syndrome .
Properties
IUPAC Name |
2-benzamidoacetic acid;ethyl 2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPZBUIBYMVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClF3N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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